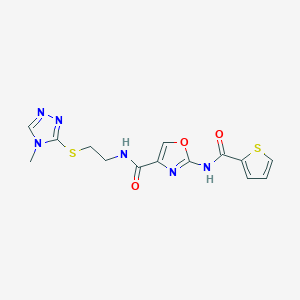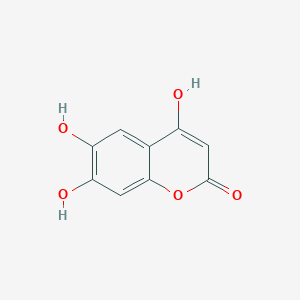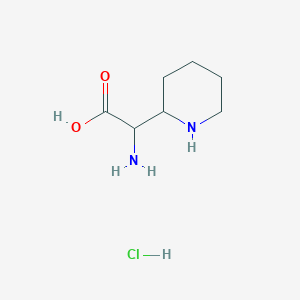![molecular formula C18H24N2O5 B2558442 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone CAS No. 2034362-05-3](/img/structure/B2558442.png)
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a chemical compound with the molecular formula C7H13NO2 . It has a molar mass of 143.18 g/mol . This compound is used for synthesis . It is also known by other names such as 4-Piperidone ethylene ketal, 4-Piperidone ethylene acetal, and 4-Piperidinone ethyl ketal .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, a series of novel piperidine compounds with low lipophilicity as σ1 receptor ligands were synthesized . The compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro decane (5a) was prepared using a one-pot, two-step labeling procedure in an automated synthesis module .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Hill Formula C7H13NO2 . The InChI representation is InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7 and the Canonical SMILES representation is C1CNCCC12OCCO2 .Physical And Chemical Properties Analysis
The compound has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C . It has an assay (GC, area%) of ≥ 98.0 % (a/a) and a density (d 20°C/ 4°C) of 1.110 - 1.115 .Scientific Research Applications
Synthesis and Structural Analysis
1,4-dioxa-8-azaspiro[4.5]decan-8-yl derivatives have been synthesized and structurally analyzed for various applications. For instance, Sharifkanov et al. (2001) prepared a compound related to this chemical via the Mannich reaction, demonstrating its growth-regulating activity (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001). Similarly, Kurniawan et al. (2017) synthesized two novel compounds from oleic acid, showcasing their potential as biolubricants (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).
Regioselectivity in Chemical Reactions
Koszytkowska-Stawińska et al. (2004) explored the effect of base and acyl chloride on the regioselectivity of acylation of a similar compound, providing insights into the chemical behavior of such structures (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
Pharmacological Evaluation
In the field of pharmacology, Brubaker and Colley (1986) evaluated derivatives of 1,4-dioxa-8-azaspiro[4.5]decane for potential dopamine agonist activity, contributing to the understanding of these compounds in neurological applications (Brubaker & Colley, 1986).
Physicochemical Properties and Solubility
Melo et al. (2012) provided extensive data on the solubility of 1,4-dioxa-8-azaspiro[4.5]decane-2-methanol in various solvents, essential for understanding its applications in alternative reactions and separation processes (Melo, Rodrigues, Bogel-Łukasik, & Bogel-Łukasik, 2012).
Synthesis of Anticancer and Antidiabetic Agents
Flefel et al. (2019) developed a series of compounds, including spirothiazolidines analogs, showing significant anticancer and antidiabetic activities, highlighting the medical potential of these structures (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Stereoselective Synthesis
Ramakrishna and Sridhar (2015) demonstrated a method for the stereoselective synthesis of 1,6-dioxaspirolactones from sugar-derived compounds, which could be applied in the total synthesis of complex molecules (Ramakrishna & Sridhar, 2015).
Mechanism of Action
Safety and Hazards
The compound is classified as an irritant . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of water if it comes in contact with skin (P302 + P352) or eyes (P305 + P351 + P338) .
properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[6-(oxan-4-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c21-17(20-7-5-18(6-8-20)23-11-12-24-18)14-1-2-16(19-13-14)25-15-3-9-22-10-4-15/h1-2,13,15H,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLFTBZWPVESHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2558370.png)
![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2558372.png)



![N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2558378.png)
![3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2558382.png)